molecular formula C9H18N2O3 B14723366 N~2~-tert-Butyl-L-glutamine CAS No. 13734-43-5

N~2~-tert-Butyl-L-glutamine

Cat. No.: B14723366
CAS No.: 13734-43-5
M. Wt: 202.25 g/mol
InChI Key: SICWEPKQMCWIKQ-LURJTMIESA-N
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Description

N~2~-tert-Butyl-L-glutamine is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the glutamine molecule. The modification enhances its stability and alters its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-tert-Butyl-L-glutamine typically involves the protection of the amino group of L-glutamine using tert-butyl groups. One common method is the reaction of L-glutamine with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This reaction proceeds under mild conditions and yields the desired tert-butyl ester in good quantities.

Industrial Production Methods

In industrial settings, the production of N2-tert-Butyl-L-glutamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

N~2~-tert-Butyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N~2~-tert-Butyl-L-glutamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-tert-Butyl-L-glutamine is unique due to its specific tert-butyl modification, which enhances its stability and alters its chemical reactivity. This makes it particularly useful in applications requiring stable amino acid derivatives.

Properties

CAS No.

13734-43-5

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

(2S)-5-amino-2-(tert-butylamino)-5-oxopentanoic acid

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)11-6(8(13)14)4-5-7(10)12/h6,11H,4-5H2,1-3H3,(H2,10,12)(H,13,14)/t6-/m0/s1

InChI Key

SICWEPKQMCWIKQ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

CC(C)(C)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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